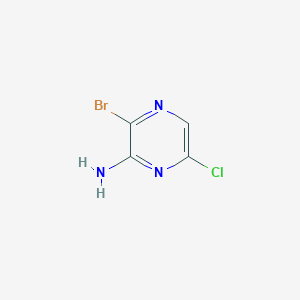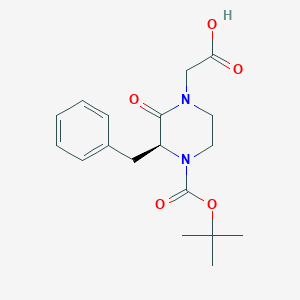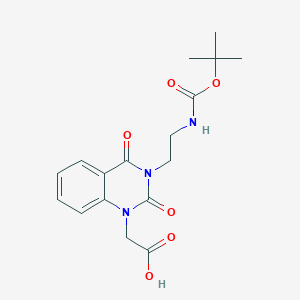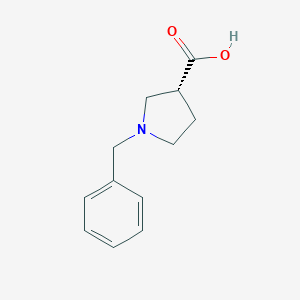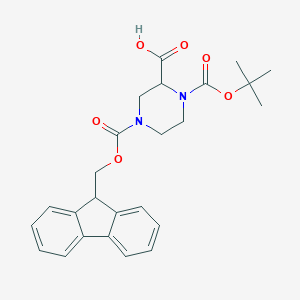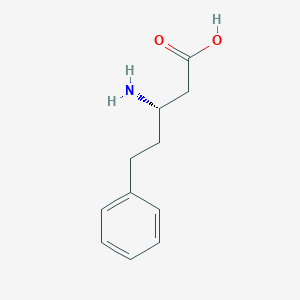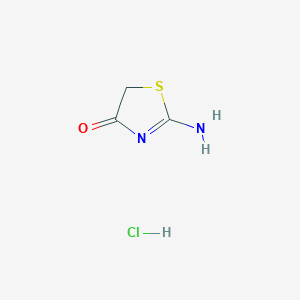
2,2-双(4-氨基苯基)丙烷
描述
2,2-Bis(4-aminophenyl)propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a diamino monomer with a diphenoxy-phenyl core . It has two amine groups at both ends, which allows it to be cross-linked with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .
Synthesis Analysis
The synthesis of 2,2-Bis(4-aminophenyl)propane involves the reaction of [2,2-bis(4-β-hydroxyethoxy)phenyl]propane with p-chloronitrobenzene, followed by reduction . This process results in a diamine containing softening oxyethylene and isopropylidene linkages .Molecular Structure Analysis
The molecular formula of 2,2-Bis(4-aminophenyl)propane is C15H18N2 . It has a molecular weight of 226.32 .Physical And Chemical Properties Analysis
2,2-Bis(4-aminophenyl)propane has a melting point of 128.2-129.6 °C . Its boiling point is 405.5ºC at 760mmHg . The density is 1.091g/cm3 .科学研究应用
-
Pharmaceutical Industry
-
Cross-linking Agent for Polymers
- Application : 2,2-Bis(4-aminophenyl)propane can act as a cross-linking agent for polymers.
- Method : Cross-linking is a process that connects individual polymer chains to form a more rigid and stable network. 2,2-Bis(4-aminophenyl)propane’s ability to form covalent bonds with amine and hydroxyl groups makes it suitable for cross-linking various polymers, such as epoxy resins and polyurethanes.
-
Biomedical Applications
- Application : 2,2-Bis(4-aminophenyl)propane has been explored for potential applications in the biomedical field.
- Method : Studies have shown that 2,2-Bis(4-aminophenyl)propane can inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential use in drug delivery systems.
-
Material Science
- Application : 2,2-Bis(4-aminophenyl)propane has been studied for its potential use in the development of new materials.
- Method : For example, 2,2-Bis(4-aminophenyl)propane has been incorporated into polymers to improve their mechanical properties, such as tensile strength and thermal stability.
-
Preparation of Polyimides
- Application : 2,2-Bis(4-aminophenyl)propane is commonly used as a monomer for the preparation of polyimides .
- Method : This compound reacts with carboxylic acid or carboxylic dianhydride building blocks to synthesize polyimides .
- Results : The polyimide synthesized from this monomer has a low dielectric constant and low dielectric loss, making it an ideal candidate for communication applications such as high-frequency (10 GHz) 5G communication substrates . With low methanol permeability, the derived polyimide is used as membranes in direct methanol fuel cells .
-
OLEDs Applications
-
Batteries and Fuel Cells
- Application : 2,2-Bis(4-aminophenyl)propane is used in the preparation of polyimides for applications in batteries and fuel cells .
- Method : The compound reacts with carboxylic acid or carboxylic dianhydride building blocks to synthesize polyimides .
- Results : The polyimide synthesized from this monomer has a low dielectric constant and low dielectric loss, making it an ideal candidate for high-frequency (10 GHz) 5G communication substrates . With low methanol permeability, the derived polyimide is used as membranes in direct methanol fuel cells .
-
Low Dielectric Materials
-
High-Temperature-Resistant Epoxy Resin
安全和危害
属性
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073296 | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-aminophenyl)propane | |
CAS RN |
2479-47-2 | |
| Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Isopropylidenedianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminophenyl)propane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)


